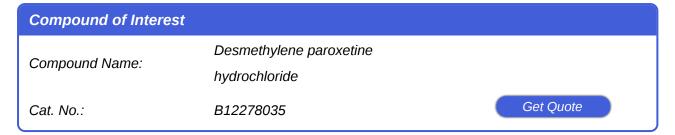


Application Note and Protocol: UHPLC Analysis of Paroxetine and its Related Compounds

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression, anxiety disorders, and other mood-related conditions.[1][2][3] The manufacturing process of paroxetine can result in the formation of several related compounds, which are considered impurities. Regulatory bodies like the International Council for Harmonisation (ICH) require that these impurities be identified and quantified to ensure the safety and efficacy of the final drug product.[4]

This application note details a robust and efficient Ultra-High-Performance Liquid Chromatography (UHPLC) method for the separation and quantification of paroxetine from its known related compounds. The described method offers significant improvements in analysis time and resolution compared to traditional HPLC methods, which can take over 180 minutes for a single run.[4] This UHPLC method achieves equivalent or greater resolution in under 5 minutes.[4]

Experimental Protocols

This section provides a detailed methodology for the UHPLC analysis of paroxetine and its related compounds, based on established and validated methods.[1][4]



Materials and Reagents

- Standards: USP Paroxetine Hydrochloride RS, USP Paroxetine Related Compound B RS, USP Paroxetine Related Compound C RS, USP Paroxetine Related Compound E Mixture RS, USP Paroxetine Related Compound F RS, and USP Paroxetine System Suitability Mixture A RS.[4]
- Solvents: HPLC grade acetonitrile, methanol, and water.
- Buffers: Ammonium acetate, glacial acetic acid, monobasic potassium phosphate, and tetrabutylammonium hydrogen sulfate.[5]
- Sample Diluent: 50:50 methanol-water.[4]

Standard and Sample Preparation

- Paroxetine Stock Solution (1 mg/mL): Prepare by dissolving an appropriate amount of USP Paroxetine Hydrochloride RS in the sample diluent.[4]
- Related Compounds Stock Solutions (100 µg/mL): Individually prepare stock solutions of related compounds B, D, and F in the sample diluent.[4]
- Related Compound G Stock Solution (200 µg/mL): Prepare a stock solution of related compound G in the sample diluent.[4]
- Combined Standard Mixture: Prepare a mixture containing paroxetine at a concentration of 200 μg/mL and each related compound at 0.2 μg/mL in the sample diluent.[4] This mixture is suitable for method development, system suitability, and validation experiments.[4]
- Sample Solution: For the analysis of a drug substance, prepare a 1 mg/mL solution of the paroxetine hydrochloride sample in the diluent.[5] For tablet formulations, extract the tablet powder with the mobile phase to achieve a paroxetine concentration of 0.4 mg/mL.[6]

UHPLC Method Parameters

The following UHPLC conditions are recommended for the efficient separation of paroxetine and its related compounds.



Parameter	Condition	
Column	50 mm x 2.1 mm, 1.7-μm C18 column (e.g., Inertsil)	
Mobile Phase A	0.05 M ammonium acetate in water, pH adjusted to 4.5 with glacial acetic acid.[5]	
Mobile Phase B	Acetonitrile	
Gradient	A gradient elution may be optimized. A starting point could be a linear gradient from 2% to 40% B over 4 minutes.	
Flow Rate	1.0 mL/min[5]	
Injection Volume	1-5 μL	
Column Temperature	30-40 °C (Optimization may be required)	
Detector	UV at 295 nm[5]	

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. A system suitability solution containing paroxetine and key related compounds (e.g., USP Paroxetine System Suitability Mixture A RS) should be injected.[4][5] Key parameters to evaluate include:

- Resolution: The resolution between paroxetine and the closest eluting impurity peak should be greater than 1.5.
- Tailing Factor: The tailing factor for the paroxetine peak should be between 0.8 and 1.5.
- Relative Standard Deviation (RSD): The RSD for the peak area of replicate injections of the standard solution should be less than 2.0%.

Data Presentation

The following table summarizes the expected retention times and resolution for paroxetine and its related compounds based on a typical UHPLC analysis.



Compound	Retention Time (min)	Resolution (Rs)
Paroxetine Related Compound C	~0.6 (relative to paroxetine)[5]	> 1.5
Paroxetine Related Compound	~0.9 (relative to paroxetine)[5]	> 1.5
Paroxetine	~2.1 - 4.0	-
Paroxetine Related Compound	> Paroxetine	> 1.5
Paroxetine Related Compound G	> Paroxetine	> 1.5

Visualizations

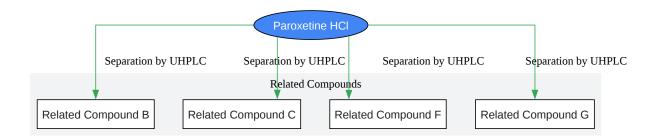
The following diagrams illustrate the key workflows and relationships in the UHPLC analysis of paroxetine.



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Caption: Experimental workflow for UHPLC analysis of paroxetine.





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Caption: Relationship between paroxetine and its related compounds.

Conclusion

The described UHPLC method provides a rapid, sensitive, and reliable approach for the analysis of paroxetine and its related compounds.[1] This method is suitable for routine quality control testing of paroxetine drug substance and finished products, ensuring compliance with regulatory requirements. The significant reduction in analysis time offered by UHPLC technology can lead to increased sample throughput and laboratory efficiency.

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